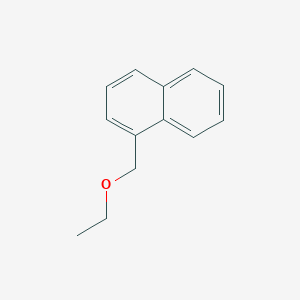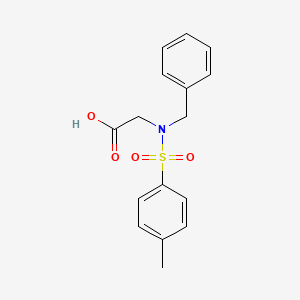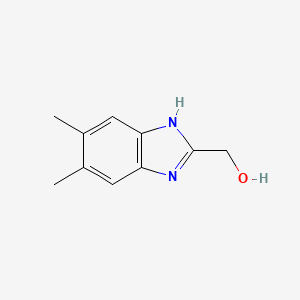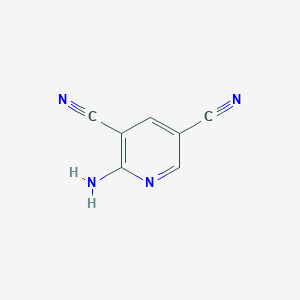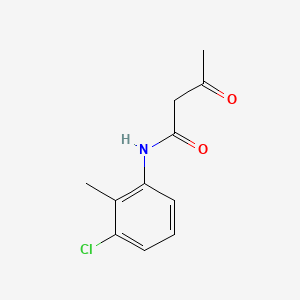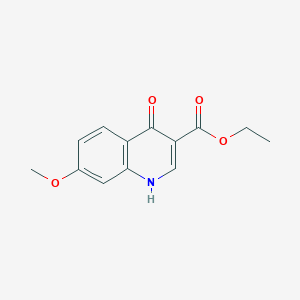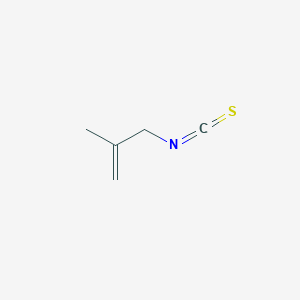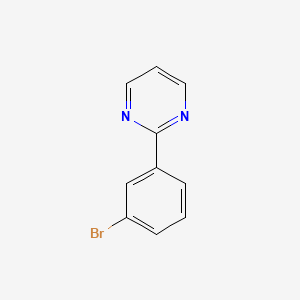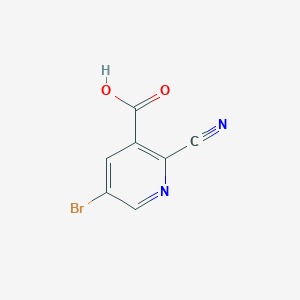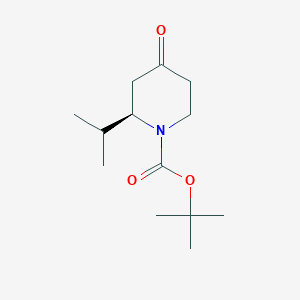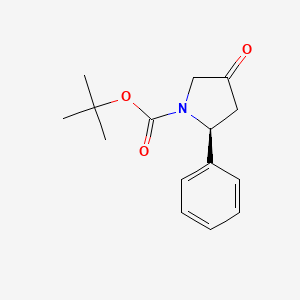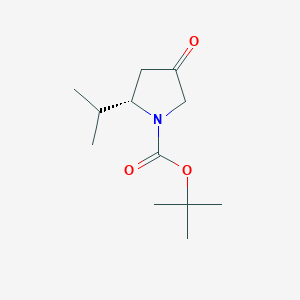
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid
説明
The compound "6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid" is a brominated quinoline derivative with a furyl group attached to the quinoline nucleus. Quinoline derivatives are known for their diverse biological activities and are used in the synthesis of various pharmacologically active compounds. The presence of a carboxylic acid group in such compounds often allows for further functionalization, which can be useful in drug development and synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of substituted quinolines, such as "6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid," can be achieved through bromodecarboxylation reactions. For instance, quinoline salicylic acids can undergo bromodecarboxylation at room temperature when treated with N-bromosuccinimide, allowing for the preparation of diverse 4-substituted quinolines . This method shows tolerance for a variety of functional groups and can be performed in one-pot transformations, which is advantageous for the synthesis of complex quinoline derivatives.
Molecular Structure Analysis
While the specific molecular structure analysis of "6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid" is not provided, similar brominated quinoline carboxylic acids have been studied. For example, the molecular structure, vibrational frequencies, and vibrational assignments of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid have been investigated using computational methods and experimental techniques . Such studies typically include analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of brominated quinoline derivatives can be explored through their ability to form various chemical reactions. For instance, bromomethylated quinoxaline derivatives have been used as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) . These reagents react with carboxylic acids to form fluorescent esters, which can be separated and detected at very low concentrations. This indicates that brominated quinoline carboxylic acids could potentially be used in similar derivatization reactions for analytical purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline derivatives are influenced by the presence of the bromine atom and the carboxylic acid group. These groups can affect the molecule's boiling point, solubility, and stability. The carboxylic acid group, in particular, can engage in hydrogen bonding, which can influence the compound's solubility in water and organic solvents. The bromine atom can also participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, which can be utilized in further chemical transformations .
科学的研究の応用
Synthesis and Chemical Transformations
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid has been studied for its synthesis and transformations in various chemical reactions. Pozharskii and Oleinikova (1971) described the synthesis of related compounds through the condensation of diaminoquinoline with various derivatives, including bromo and nitro derivatives. This process also explored alkylation, acetylation, nitration, and halogen substitution in the furan ring (Pozharskii & Oleinikova, 1971).
Antibacterial Properties
A significant area of research is the exploration of the antibacterial properties of compounds related to 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid. Glushkov et al. (1986) synthesized analogs of oxolinic acid, where furyl residue was introduced in the quinoline structure, and evaluated their antibacterial activity (Glushkov et al., 1986). Similarly, Holla et al. (2002) created and tested various quinolinecarboxylic acids, including those with a nitrofuran moiety, for their antibacterial efficacy (Holla et al., 2002).
Antimicrobial and Antimalarial Agents
Research by Parthasaradhi et al. (2015) focused on synthesizing novel quinoline derivatives and evaluating their antimicrobial and antimalarial activities. This study highlights the potential of such compounds in treating microbial and malarial infections (Parthasaradhi et al., 2015).
Diuretic Activity
Ukrainets et al. (2013) investigated the diuretic activity of quinoline-carboxylic acid anilides, providing insights into their potential therapeutic applications (Ukrainets et al., 2013).
Synthesis of Novel Compounds and Fluorescent Agents
Studies have also focused on synthesizing new compounds using 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid derivatives. For instance, Rangnekar and Shenoy (1987) explored the synthesis of quinoline derivatives with potential as fluorescent brightening agents (Rangnekar & Shenoy, 1987).
特性
IUPAC Name |
6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLBRWWWEBHEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237728 | |
| Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid | |
CAS RN |
296244-19-4 | |
| Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296244-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)
